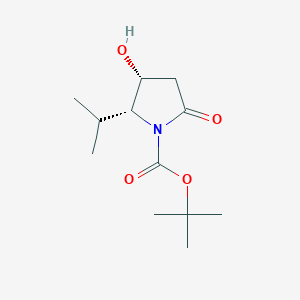

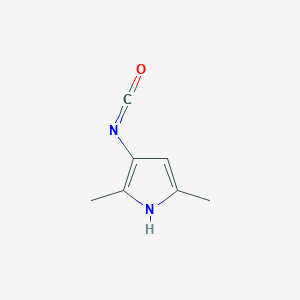

![molecular formula C7H13ClN2O B2698028 3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride CAS No. 2287262-09-1](/img/structure/B2698028.png)

3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride is a chemical compound with the molecular formula C7H12N2O . It is a derivative of the 3,9-diazabicyclo[3.3.1]nonane scaffold .

Synthesis Analysis

The synthesis of this compound involves a three-component [3+2] cycloaddition followed by reduction and lactamization . This process is a one-pot methodology for diastereoselective synthesis of the 3,9-diazabicyclo[3.3.1]nonane-containing scaffold . The reaction involves the use of 2-azidobenzaldehydes or 2-nitrobenzaldehydes for three-component [3+2] cycloaddition . The azide or nitro group in intermediates may be reduced to amine prior to lactamization without isolation and/or purification of the [3+2] cycloaddition products .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic scaffold . The compound has a molecular weight of 176.65 .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily based on [3+2] cycloaddition . This reaction is a well-established multicomponent reaction (MCR) that generates valuable intermediates for post-addition reactions to access diverse heterocyclic scaffolds .科学的研究の応用

Synthesis and Structural Analysis

A study by Fernández et al. (1995) focused on the synthesis and structural, conformational analysis of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. The compounds showed an almost perfect chair-chair conformation with N-substituents in equatorial positions, as determined by NMR spectroscopy and X-ray diffraction (Fernández et al., 1995). Similarly, Gálvez et al. (1985) explored diazabicyclanones and diazabicyclanols, revealing their preferred conformation in solution and solid state through spectroscopy and X-ray diffraction (Gálvez et al., 1985).

Biological Activity and Pharmacology

Research by Malmakova et al. (2021) synthesized novel bispidine derivatives to study their biological activity and toxicity. The compounds demonstrated local anesthetic activity and low toxicity, making them subjects for further pharmacological studies (Malmakova et al., 2021). Another study highlighted the opioid receptor affinity of a series of 2,4-diaryl-substituted 3,7-diazabicylononanones, finding most compounds showed considerable affinity for the kappa-receptor, suggesting potential for peripheral kappa-agonist development (Siener et al., 2000).

Advanced Materials and Chemical Engineering

Veremeeva et al. (2014) demonstrated that lipid-like amphiphilic compounds derived from 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) could be integrated into liposomal membranes as molecular switches, enhancing the permeability of lipid bilayers and the release of encapsulated compounds. This research opens avenues for the development of stimulus-sensitive liposomal containers (Veremeeva et al., 2014).

特性

IUPAC Name |

3,9-diazabicyclo[3.3.1]nonan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c10-7-6-3-1-2-5(9-6)4-8-7;/h5-6,9H,1-4H2,(H,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGONSPPMJSYOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(=O)C(C1)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B2697945.png)

![N-isobutyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2697950.png)

![Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate](/img/structure/B2697954.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2697960.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2697962.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea](/img/structure/B2697965.png)